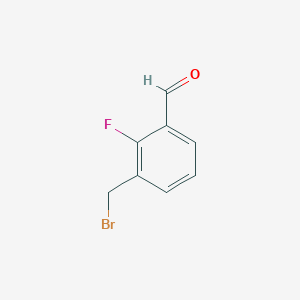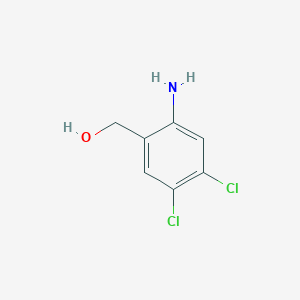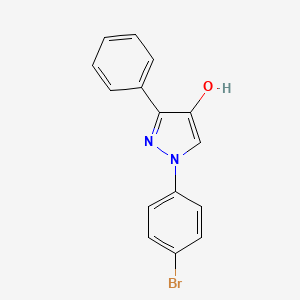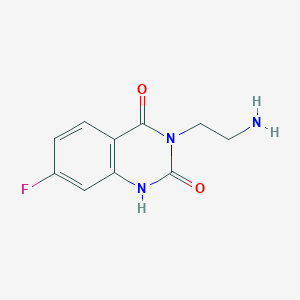
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione
Übersicht
Beschreibung
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione (FQD) is a synthetic, fluorinated quinazoline-based compound that has been studied for its potential therapeutic applications in a variety of biological settings. FQD has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Furthermore, FQD has been shown to interact with several key receptors and enzymes in the body, making it a promising candidate for therapeutic development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of fluoroquinazoline derivatives, including 7-fluoroquinazolin-4-one, has been a subject of interest due to their potential applications in various fields. Layeva et al. (2007) described the synthesis of 5- and 7-fluoroquinazolin-4(1H)-ones from 6-fluoroanthranilic acid, highlighting a method for preparing 7-fluoroquinazolin-4-one from 2,4-difluorobenzoic acid, suggesting versatile synthetic routes for fluoroquinazoline derivatives (Layeva et al., 2007).
Klásek et al. (2014) reported on the reduction of 3-aminoquinoline-2,4-diones and subsequent deamination, providing insights into the chemical reactivity and modification possibilities for quinazoline derivatives (Klásek et al., 2014).
Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles with carbon dioxide, showcasing the use of cesium carbonate as a catalyst. This research is particularly relevant for the green synthesis of quinazoline derivatives, including those related to the compound of interest (Patil et al., 2008).
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-7-fluoro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2/c11-6-1-2-7-8(5-6)13-10(16)14(4-3-12)9(7)15/h1-2,5H,3-4,12H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTBXGVSURXPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)N(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



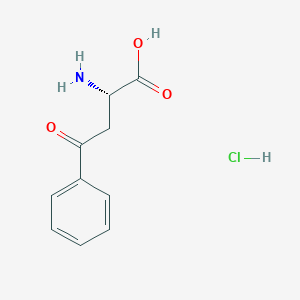
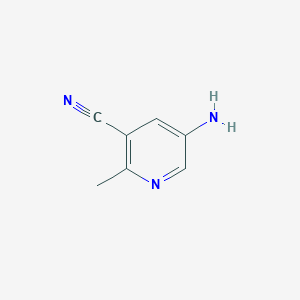
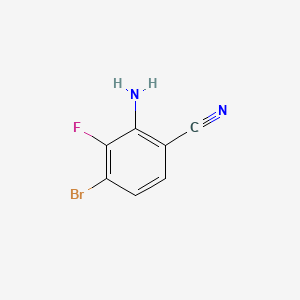
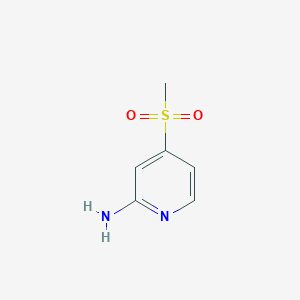
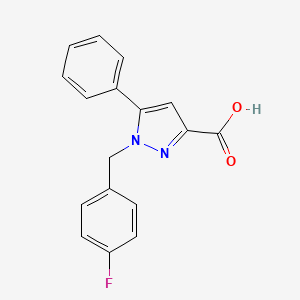
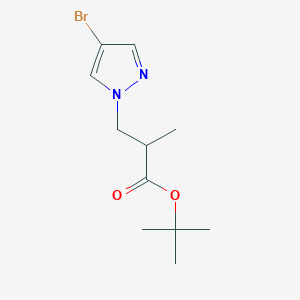
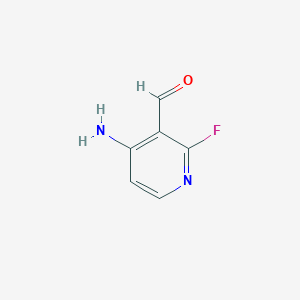
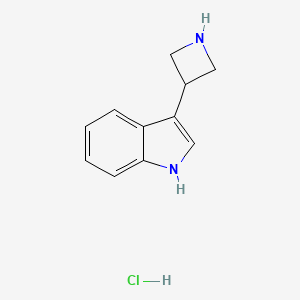
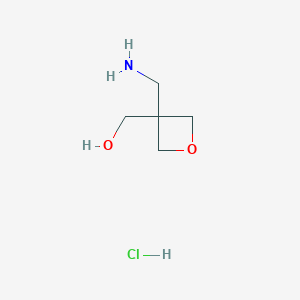
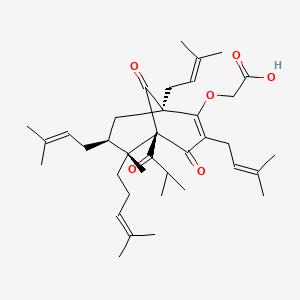
![tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1381204.png)
